

# Spectroscopic Analysis of 2-Bromo-3-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-Bromo-3-nitroaniline** (CAS No. 35757-20-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Additionally, standardized experimental protocols for acquiring such data are detailed.

## Molecular Structure and Properties

- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 217.02 g/mol
- Structure: Aniline ring substituted with a bromine atom at position 2 and a nitro group at position 3.

## Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for **2-Bromo-3-nitroaniline**. These are estimations based on the functional groups and substitution pattern of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected  $^1\text{H}$  NMR Data for **2-Bromo-3-nitroaniline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	Doublet (d)	1H	Aromatic H
~7.2 - 7.4	Triplet (t)	1H	Aromatic H
~6.8 - 7.0	Doublet (d)	1H	Aromatic H
~4.0 - 5.0	Broad Singlet	2H	-NH <sub>2</sub>

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts and coupling constants will be dependent on the solvent used.

Table 2: Expected  $^{13}\text{C}$  NMR Data for **2-Bromo-3-nitroaniline**

Chemical Shift ( $\delta$ , ppm)	Assignment
~148 - 152	C-NO <sub>2</sub>
~145 - 148	C-NH <sub>2</sub>
~130 - 135	Aromatic CH
~120 - 125	Aromatic CH
~115 - 120	Aromatic CH
~105 - 110	C-Br

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **2-Bromo-3-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 3500	N-H Stretch (asymmetric & symmetric)	Amine (-NH <sub>2</sub> )
3000 - 3100	C-H Stretch (aromatic)	Aromatic Ring
1600 - 1650	N-H Bend	Amine (-NH <sub>2</sub> )
1520 - 1570	N-O Asymmetric Stretch	Nitro (-NO <sub>2</sub> )
1450 - 1500	C=C Stretch (aromatic)	Aromatic Ring
1330 - 1370	N-O Symmetric Stretch	Nitro (-NO <sub>2</sub> )
1000 - 1100	C-N Stretch	Aryl Amine
600 - 700	C-Br Stretch	Bromoalkane

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **2-Bromo-3-nitroaniline**

m/z Ratio	Ion	Notes
217/219	[M] <sup>+</sup>	Molecular ion peak, showing isotopic pattern for one bromine atom.
187/189	[M-NO] <sup>+</sup>	Loss of nitric oxide.
171/173	[M-NO <sub>2</sub> ] <sup>+</sup>	Loss of nitro group.
138	[M-Br] <sup>+</sup>	Loss of bromine atom.
92	[M-Br-NO <sub>2</sub> ] <sup>+</sup>	Loss of bromine and nitro groups.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2-Bromo-3-nitroaniline**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

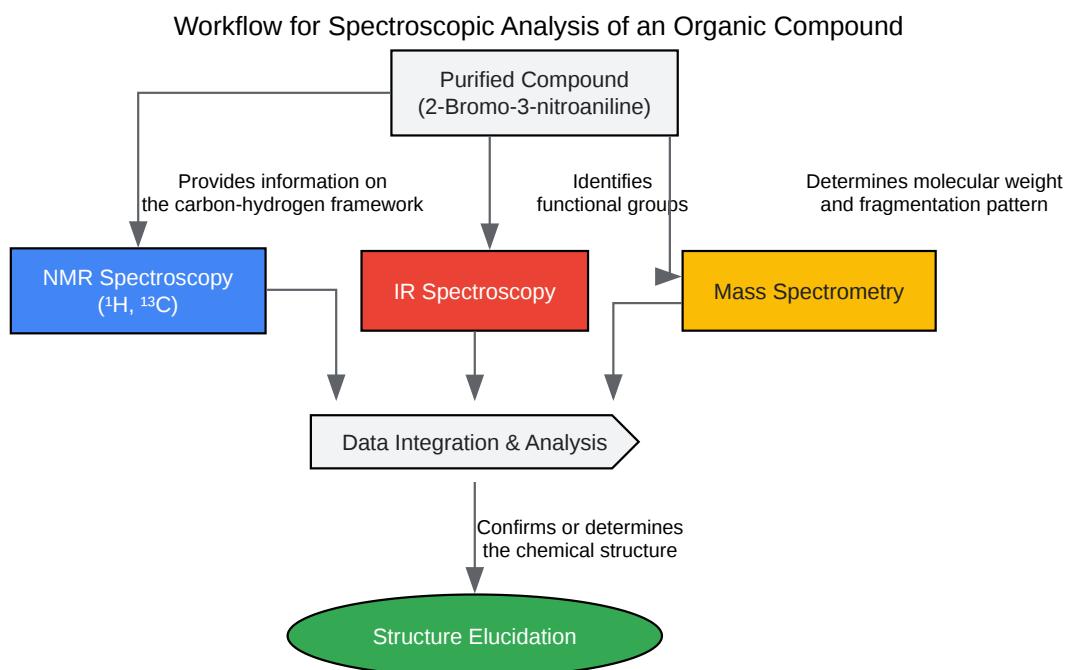
- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the salt plate in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Presentation: The final spectrum is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[2\]](#) Further dilute this solution to the low  $\mu\text{g/mL}$  range.[\[2\]](#)
- Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.[\[3\]](#)
- Mass Analysis: The generated ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.[\[4\]](#)
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound.



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Caption: Logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

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## References

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